molecular formula C4H6N2O B078268 3,5-Dimethyl-1,2,4-oxadiazole CAS No. 10403-80-2

3,5-Dimethyl-1,2,4-oxadiazole

Cat. No.: B078268
CAS No.: 10403-80-2
M. Wt: 98.1 g/mol
InChI Key: HNJOAIYFUCQZAA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4-oxadiazole is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of nitriles with hydroxylamine to form amidoximes, followed by acylation with carboxylic acids or their derivatives (such as esters, anhydrides, or acid halides) to yield O-acylamidoximes. The cyclization of these intermediates can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or N,N’-carbonyldiimidazole (CDI) .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process. This method involves the preparation of O-acylamidoximes and their subsequent cyclization in a single reactor, significantly reducing the overall synthesis time and avoiding the isolation of intermediates .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and substituents. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with viral proteins to exert antiviral activity .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 3,5-Dimethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

3,5-dimethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJOAIYFUCQZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513347
Record name 3,5-Dimethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-80-2
Record name 3,5-Dimethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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